

Application Notes and Protocols for T025 in Alternative Splicing Cancer Research

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Compound of Interest

Compound Name: T025

Cat. No.: B15621720

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Introduction

T025 is a potent and orally bioavailable small molecule inhibitor of the Cdc2-like kinase (CLK) family, with particularly high affinity for CLK2.[1][2] CLKs are crucial regulators of pre-mRNA splicing, a fundamental process for generating protein diversity from a single gene. In many cancers, alternative splicing is dysregulated, leading to the production of oncogenic protein isoforms that contribute to tumor growth, metastasis, and drug resistance. **T025** exerts its anti-tumor effects by modulating this process, leading to the skipping of exons in numerous gene transcripts, which can induce cancer cell death (apoptosis).[1][3] Notably, cancer cells with high expression of CLK2 or amplification of the MYC oncogene have demonstrated increased sensitivity to **T025**, highlighting a potential therapeutic strategy for these specific cancer subtypes.[3]

This document provides detailed application notes and protocols for utilizing **T025** in the study of alternative splicing in cancer.

Mechanism of Action

T025 functions by inhibiting the kinase activity of CLKs. CLKs phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome that recognize and define exons. By inhibiting CLK-mediated phosphorylation, **T025** prevents the proper localization and function of SR proteins, leading to alterations in splice site selection and a

global increase in exon skipping events. This disruption of normal splicing can result in the production of non-functional proteins or trigger cellular stress pathways, ultimately leading to apoptosis in cancer cells. The sensitivity of MYC-amplified cancers to **T025** is linked to the role of MYC in regulating splicing, creating a vulnerability that can be exploited by CLK inhibition.[3]

Data Presentation

T025 Kinase Inhibition Profile

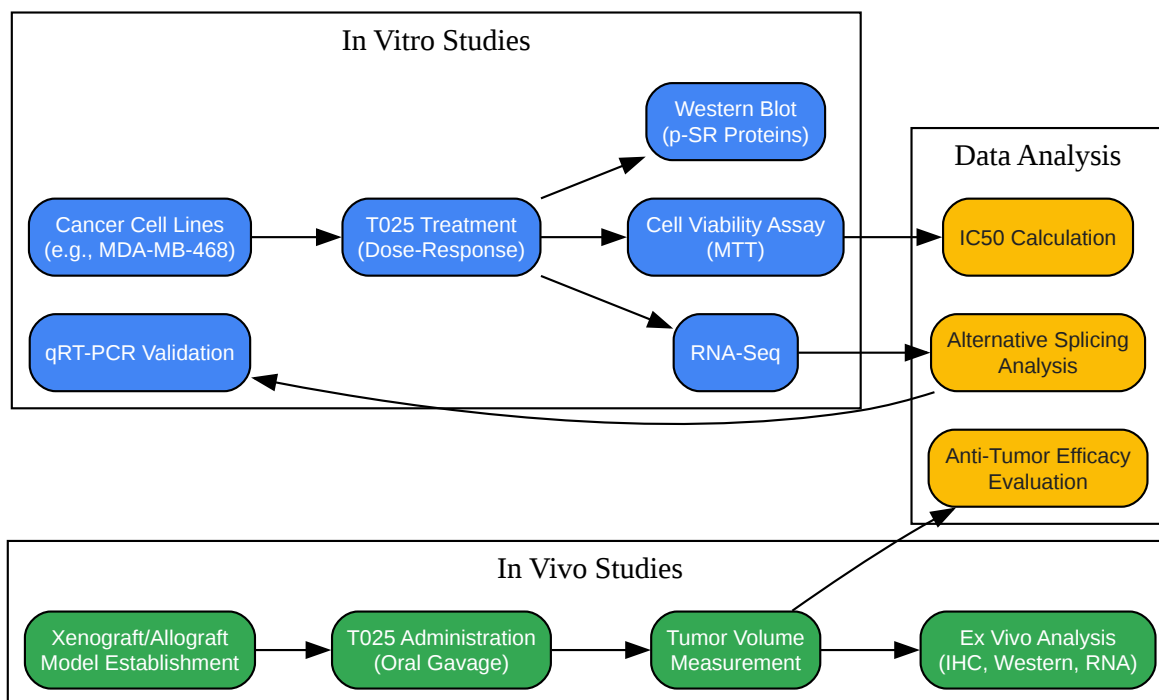
Kinase	Dissociation Constant (Kd) (nM)
CLK1	4.8[2]
CLK2	0.096[2]
CLK3	6.5[2]
CLK4	0.61[2]
DYRK1A	0.074[2]
DYRK1B	1.5[2]
DYRK2	32[2]

In Vitro Anti-proliferative Activity of T025

Cell Line	Cancer Type	IC50 (nM)
MDA-MB-468	Triple-Negative Breast Cancer	30-300 (general range)[2]
Various Hematological and Solid Cancer Cell Lines	-	30-300[4]

Signaling and Experimental Workflow Diagrams

Caption: **T025** inhibits CLK-mediated phosphorylation of SR proteins, leading to altered splicing and apoptosis.



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Caption: A typical experimental workflow for evaluating **T025**'s effect on alternative splicing in cancer.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC₅₀ value of **T025** in a cancer cell line, such as MDA-MB-468.

Materials:

- Cancer cell line (e.g., MDA-MB-468)
- Complete growth medium (e.g., DMEM with 10% FBS)

- **T025** (dissolved in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of **T025** in complete growth medium. A suggested concentration range is 0-1000 nM.^[2]
- Remove the medium from the wells and add 100 µL of the **T025** dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest **T025** dilution.
- Incubate the cells for 72 hours at 37°C.^[2]
- Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot for Phosphorylated SR Proteins

This protocol is for assessing the effect of **T025** on the phosphorylation of SR proteins.

Materials:

- Cancer cells treated with **T025** and control cells
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against phosphorylated SR proteins (e.g., mAb104)[5]
- Primary antibody for a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
- Denature 20-30 μ g of protein per sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phosphorylated SR proteins (diluted in blocking buffer) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.

- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

RNA Sequencing and Alternative Splicing Analysis

This protocol outlines the general steps for identifying **T025**-induced alternative splicing events.

Materials:

- Cancer cells treated with **T025** and control cells
- RNA extraction kit (e.g., RNeasy Kit, Qiagen)
- DNase I
- RNA quality assessment tool (e.g., Bioanalyzer)
- RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
- Next-generation sequencer (e.g., Illumina NovaSeq)

Procedure:

- Extract total RNA from **T025**-treated and control cells and perform DNase I treatment.
- Assess RNA quality and quantity.
- Prepare RNA-seq libraries from high-quality RNA samples.
- Sequence the libraries on a next-generation sequencing platform.

- Bioinformatics Analysis: a. Perform quality control of the raw sequencing reads (e.g., using FastQC). b. Align the reads to a reference genome (e.g., using STAR or HISAT2). c. Analyze differential alternative splicing events between **T025**-treated and control samples using tools like rMATS, SUPPA2, or LeafCutter.[6] d. Visualize splicing events using tools like Sashimi plots.

qRT-PCR for Validation of Exon Skipping Events

This protocol is for validating specific exon skipping events identified by RNA-seq.

Materials:

- cDNA synthesized from RNA of **T025**-treated and control cells
- Primers designed to flank the alternatively spliced exon
- SYBR Green or TaqMan-based qPCR master mix
- Real-time PCR instrument

Procedure:

- Design primers that anneal to the exons flanking the skipped exon of interest. This will allow for the amplification of both the inclusion and exclusion isoforms.
- Perform qRT-PCR using the designed primers and cDNA from **T025**-treated and control samples.
- Analyze the results by gel electrophoresis to visualize the different sized amplicons (inclusion vs. exclusion).
- Quantify the relative abundance of the skipped and included isoforms using the delta-delta Ct method or by analyzing the melt curves for SYBR Green-based assays.[7]

In Vivo Xenograft/Allograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **T025** in a mouse model.

Materials:

- Immunocompromised mice (e.g., BALB/c nude or NSG mice)
- Cancer cell line (e.g., MDA-MB-468) or patient-derived tumor tissue
- **T025** formulated for oral administration
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject cancer cells (e.g., 1×10^6 to 10×10^6 cells) into the flank of the mice. For an allograft model, implant tumor tissues from a donor mouse.[3][8]
- Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer **T025** orally (e.g., 50 mg/kg, twice daily on a 2-days-on/5-days-off schedule for 3 weeks).[2] The control group receives the vehicle.
- Measure tumor volume with calipers 2-3 times per week.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for ex vivo analysis (e.g., immunohistochemistry, western blotting, or RNA analysis).

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